molecular formula C11H11NO2S B2433035 N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide CAS No. 1428375-18-1

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide

Cat. No.: B2433035
CAS No.: 1428375-18-1
M. Wt: 221.27
InChI Key: DLSLWNVGEGEVBX-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both furan and thiophene moieties in a single molecule can impart unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,3-diones

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
  • N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(10-3-6-15-8-10)12-4-1-9-2-5-14-7-9/h2-3,5-8H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSLWNVGEGEVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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